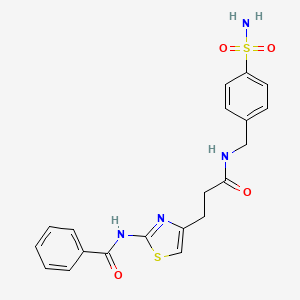

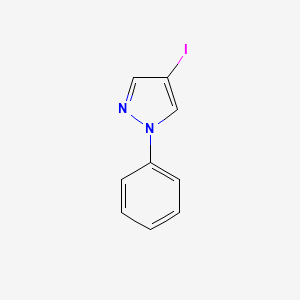

4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , 4-((2-((3-Methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide, is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are an important class of compounds due to their wide range of biological activities and their use in medicinal chemistry.

Synthesis Analysis

The synthesis of quinazolinone derivatives can be achieved through several methods. One efficient approach is the solvent-free synthesis of quinazolin-4(3H)-ones using tetrabutylammonium bromide as a novel ionic liquid catalyst, which involves cyclocondensation of 2-aminobenzamide with aldehydes followed by oxidation . Another method includes the copper-catalyzed tandem reaction of ortho-bromobenzamides and isothiocyanates to yield 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones . Additionally, the cyclization of 2-benzoylamino-N-methyl-thiobenzamides can lead to the formation of 3-methyl-2-phenylquinazolin-4-thiones .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be complex and diverse. For instance, the one-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using Appel salt has been reported, which also provided insights into the crystal structure of the resulting compounds . The structural analysis is crucial for understanding the reactivity and potential biological activity of these molecules.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. For example, the intramolecular Pd-catalyzed reaction of N-(2-alkenyl)-2-halo-3-nitrobenzamides can lead to the formation of 4-substituted 5-nitroisoquinolin-1-ones . The Rhodium(III)-catalyzed [4+2] annulation of N-arylbenzamidines with 1,4,2-dioxazol-5-ones provides an efficient method for synthesizing 4-aminoquinazolines . These reactions highlight the versatility of quinazolinone derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The solvent-free synthesis approach for 2-aryl-1,2,3,4-tetrahydroquinazolines emphasizes the practicality and efficiency of synthesizing these compounds without the need for solvents or catalysts . The practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate–anthranilic acid reaction also showcases the simplicity and high yields achievable with these compounds .

Applications De Recherche Scientifique

Antimicrobial Applications

Compounds derived from quinazolinones, including structures related to 4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide, have shown promising antimicrobial properties. For instance, the study by Saravanan, Alagarsamy, and Prakash (2015) highlighted the synthesis and characterization of quinazolinone derivatives with significant in vitro antibacterial and antifungal activities against various human pathogenic microorganisms (Saravanan et al., 2015). Another study by Singh et al. (2010) focused on the synthesis of quinazolinone derivatives with antibacterial activity against several bacterial strains, emphasizing the therapeutic potential of these compounds (Singh et al., 2010).

Anticancer and Antitumor Applications

Quinazolinone derivatives have also been studied for their potential anticancer and antitumor activities. Al-Suwaidan et al. (2016) described the design, synthesis, and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, showing significant in vitro antitumor activity, with some compounds being more potent than the standard drug 5-FU (Al-Suwaidan et al., 2016).

Antioxidant Activities

The antioxidant potential of quinazolinone derivatives has also been explored. Khalida F. Al-azawi (2016) synthesized and characterized quinazolin derivatives, demonstrating their significant scavenging capacity against DPPH and Nitric oxide (NO) radicals, highlighting their potential as effective antioxidants (Al-azawi, 2016).

Organic Synthesis and Chemical Analysis

Quinazolinone compounds serve as valuable intermediates in organic synthesis, facilitating the development of novel chemical entities. For example, a study by Hikawa et al. (2012) introduced a novel method for synthesizing 4-phenylquinazolinones via a palladium-catalyzed reaction, illustrating the versatility of quinazolinone derivatives in synthetic chemistry (Hikawa et al., 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-[[2-[(3-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2S/c1-3-15-28-25(31)22-13-11-20(12-14-22)17-30-26(32)23-9-4-5-10-24(23)29-27(30)33-18-21-8-6-7-19(2)16-21/h4-14,16H,3,15,17-18H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQHQDHNPKSXOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2546676.png)

![(E)-4-(Dimethylamino)-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]but-2-enamide](/img/structure/B2546679.png)

![6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2546681.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2546688.png)

![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2546689.png)

![[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2546696.png)

![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B2546699.png)